molecular formula C11H12O4 B14266457 4-Ethoxy-2-formylphenyl acetate CAS No. 138116-08-2

4-Ethoxy-2-formylphenyl acetate

Cat. No.: B14266457
CAS No.: 138116-08-2
M. Wt: 208.21 g/mol
InChI Key: BCVGMKBXKLJOFB-UHFFFAOYSA-N
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Description

4-Ethoxy-2-formylphenyl acetate, also known as 4-Acetoxy-3-ethoxybenzaldehyde, is an organic compound with the molecular formula C11H12O4. It is a derivative of benzaldehyde, featuring an ethoxy group at the 2-position and an acetoxy group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-formylphenyl acetate can be achieved through several methods. One common approach involves the acetylation of 4-ethoxybenzaldehyde using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-formylphenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-2-formylphenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-formylphenyl acetate involves its interaction with various molecular targets. The formyl group can undergo nucleophilic addition reactions, while the acetoxy group can participate in ester hydrolysis. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2-formylphenyl acetate is unique due to the presence of both ethoxy and acetoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility in organic solvents and its reactivity in various chemical transformations .

Properties

CAS No.

138116-08-2

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(4-ethoxy-2-formylphenyl) acetate

InChI

InChI=1S/C11H12O4/c1-3-14-10-4-5-11(15-8(2)13)9(6-10)7-12/h4-7H,3H2,1-2H3

InChI Key

BCVGMKBXKLJOFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OC(=O)C)C=O

Origin of Product

United States

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